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Compound of Interest

Compound Name: 2-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1370178 Get Quote

An In-Depth Technical Guide to 2-bromo-1H-pyrrolo[2,3-c]pyridine: Synthesis, Reactivity,

and Applications

Prepared by a Senior Application Scientist

Executive Summary
This technical guide provides a comprehensive overview of 2-bromo-1H-pyrrolo[2,3-
c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and

materials science. Also known as 2-bromo-6-azaindole, this compound serves as a versatile

intermediate for synthesizing complex molecular architectures, particularly kinase inhibitors for

oncological applications. This document details the compound's core characteristics, presents

a strategic synthetic approach, explores its reactivity in pivotal cross-coupling reactions, and

outlines its application in the development of targeted therapeutics. All protocols and

mechanistic discussions are grounded in established chemical principles to provide

researchers, scientists, and drug development professionals with actionable, field-proven

insights.

Introduction: The Privileged 6-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a prominent "privileged scaffold" in

medicinal chemistry. As a bioisostere of indole, it mimics the natural purine core of ATP,

enabling derivatives to function as competitive inhibitors for a vast array of protein kinases.[1]

The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and
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provides an additional hydrogen bond acceptor site, often improving the pharmacokinetic

profile of drug candidates. The introduction of a bromine atom at the C2-position, as in 2-
bromo-1H-pyrrolo[2,3-c]pyridine, transforms this scaffold into a highly versatile synthetic

intermediate, primed for diversification through modern cross-coupling methodologies.[2]

Core Compound Analysis: 2-bromo-1H-pyrrolo[2,3-
c]pyridine
IUPAC Nomenclature and Molecular Structure

IUPAC Name: 2-bromo-1H-pyrrolo[2,3-c]pyridine

Synonym: 2-Bromo-6-azaindole

CAS Number: 885272-38-8

The structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The

bromine atom is substituted at the C2 position of the electron-rich pyrrole moiety, which is the

key to its synthetic utility.

Figure 1. Chemical Structure of 2-bromo-1H-
pyrrolo[2,3-c]pyridine.

Physicochemical and Spectroscopic Data
The key physicochemical properties of the title compound are summarized below. It is typically

a light yellow solid at room temperature.
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Property Value Source

Molecular Formula C₇H₅BrN₂ [3]

Molecular Weight 197.03 g/mol [3]

Appearance Light yellow solid N/A

SMILES C1=CN=CC2=C1C=C(N2)Br [3]

InChI Key
ICMHSGZQLSJRPY-

UHFFFAOYSA-N
N/A

Spectroscopic Characterization (Predicted)
While comprehensive experimental spectra for 2-bromo-1H-pyrrolo[2,3-c]pyridine are not

readily available in the cited literature, its spectral characteristics can be reliably predicted

based on data from closely related isomers, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, and

established principles of NMR spectroscopy.[4]

Predicted ¹H NMR (400 MHz, DMSO-d₆): The proton on the pyrrole nitrogen (N1-H) is expected

to appear as a broad singlet far downfield (~12.0 ppm). The pyridine protons (H4, H5) and the

remaining pyrrole proton (H3) will reside in the aromatic region. H4, being adjacent to the

pyridine nitrogen, will be the most deshielded among the ring C-H protons.
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Predicted Shift (δ,
ppm)

Multiplicity Assignment Rationale

~12.1 br s 1H, NH
Acidic proton on

pyrrole nitrogen.

~8.4 d 1H, H4
Adjacent to pyridine

nitrogen, deshielded.

~7.9 d 1H, H7
Pyridine proton ortho

to the fused ring.

~7.2 dd 1H, H5
Pyridine proton

coupled to H4 and H7.

~6.8 s 1H, H3
Pyrrole proton; singlet

due to bromine at C2.

Predicted ¹³C NMR (101 MHz, DMSO-d₆): The carbon atoms of the pyridine ring will appear at

lower field than those of the pyrrole ring, with C4 and C7a being the most deshielded. The C2

carbon, directly attached to the electronegative bromine atom, will be significantly shifted

downfield compared to an unsubstituted pyrrole.

Predicted Shift (δ, ppm) Assignment Rationale

~149.5 C4
Pyridine carbon adjacent to

nitrogen.

~146.0 C7a
Bridgehead carbon adjacent to

pyridine nitrogen.

~129.0 C5 Pyridine carbon.

~125.0 C3a Bridgehead carbon.

~118.0 C7 Pyridine carbon.

~112.0 C3 Pyrrole carbon.

~105.0 C2
Carbon bearing bromine,

deshielded.
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Strategic Synthesis
A specific, peer-reviewed synthesis protocol for 2-bromo-1H-pyrrolo[2,3-c]pyridine is not

prominently available. However, a robust synthetic strategy can be designed based on the well-

established electrophilic halogenation of electron-rich heterocycles. The parent scaffold, 1H-

pyrrolo[2,3-c]pyridine, can be selectively brominated at the C2-position.

Retrosynthetic Analysis and Rationale
The synthesis logically proceeds from the parent 1H-pyrrolo[2,3-c]pyridine. The pyrrole ring is

significantly more electron-rich and thus more susceptible to electrophilic attack than the

pyridine ring. Within the pyrrole ring, the C2 and C3 positions are activated. The C2 position is

generally favored for substitution. To achieve mono-bromination and prevent the formation of

di- or tri-brominated species, a mild brominating agent and controlled reaction conditions are

paramount. N-Bromosuccinimide (NBS) at low temperatures is the reagent of choice for this

transformation.

2-bromo-1H-pyrrolo[2,3-c]pyridine

Electrophilic Bromination
(NBS, THF, -78 °C)

1H-pyrrolo[2,3-c]pyridine

Click to download full resolution via product page

Diagram 1. Retrosynthetic approach for the target compound.

Detailed Synthesis Protocol: Electrophilic Bromination
This protocol describes the selective bromination of 1H-pyrrolo[2,3-c]pyridine.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1370178?utm_src=pdf-body
https://www.benchchem.com/product/b1370178?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1H-pyrrolo[2,3-c]pyridine (1.0 eq.)

N-Bromosuccinimide (NBS) (1.05 eq.)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere,

dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous THF.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of

anhydrous THF. Add this solution dropwise to the cooled pyrrolopyridine solution over 30

minutes, ensuring the internal temperature remains below -70 °C.

Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃

dropwise at -78 °C.

Workup: Remove the cooling bath and allow the mixture to warm to room temperature.

Partition the mixture between EtOAc and saturated aqueous NaHCO₃. Separate the layers

and extract the aqueous layer twice more with EtOAc.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Chromatography: Purify the crude residue by flash column chromatography on silica gel to

yield the final product, 2-bromo-1H-pyrrolo[2,3-c]pyridine.

Chemical Reactivity and Synthetic Utility
The synthetic value of 2-bromo-1H-pyrrolo[2,3-c]pyridine is anchored in the reactivity of its

C-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, enabling the

facile construction of C-C, C-N, and C-O bonds.

Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are

common motifs in kinase inhibitors.[2] 2-bromo-1H-pyrrolo[2,3-c]pyridine readily couples with

a wide range of aryl- and heteroarylboronic acids or esters, allowing for the introduction of

diverse substituents at the C2 position.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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